molecular formula C9H12O6S B14592036 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid CAS No. 61100-53-6

2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid

Cat. No.: B14592036
CAS No.: 61100-53-6
M. Wt: 248.25 g/mol
InChI Key: MBPQMAHLXWDPCI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dihydroxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation process can be achieved by reacting benzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid . This reaction produces benzenesulfonic acid, which can then be further reacted with epichlorohydrin under basic conditions to introduce the dihydroxypropoxy group .

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Introduction of various substituents on the benzene ring.

Scientific Research Applications

2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dihydroxypropoxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the dihydroxypropoxy group, making it less versatile in certain applications.

    2-Hydroxybenzenesulfonic acid: Contains only one hydroxyl group, limiting its hydrogen bonding capabilities.

    3,4-Dihydroxybenzenesulfonic acid: Has hydroxyl groups in different positions, affecting its reactivity and interactions.

Uniqueness

Its ability to participate in multiple types of chemical reactions and form various interactions makes it a valuable compound in research and industry .

Properties

CAS No.

61100-53-6

Molecular Formula

C9H12O6S

Molecular Weight

248.25 g/mol

IUPAC Name

2-(2,3-dihydroxypropoxy)benzenesulfonic acid

InChI

InChI=1S/C9H12O6S/c10-5-7(11)6-15-8-3-1-2-4-9(8)16(12,13)14/h1-4,7,10-11H,5-6H2,(H,12,13,14)

InChI Key

MBPQMAHLXWDPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(CO)O)S(=O)(=O)O

Origin of Product

United States

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